2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, commonly known as DFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazepane class of drugs and has been shown to exhibit promising activity against various diseases.
Scientific Research Applications
Fluorination of Fluorophores for Enhanced Photostability
Researchers have explored the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties. A method involving sequential nucleophilic aromatic substitution reactions has been developed to access symmetrical and asymmetrical fluorinated benzophenones, xanthones, acridones, and thioxanthones. These precursors are highly fluorescent with tunable absorption and emission spectra, suggesting potential applications in developing novel fluorinated fluorophores (Woydziak, Fu, & Peterson, 2012).
Process Development in Synthesis
The synthesis process of Voriconazole, involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone as a precursor, demonstrates the chemical's utility in creating novel broad-spectrum antifungal agents. This research highlights the importance of diastereocontrol in chemical synthesis and the exploration of synthetic routes to optimize pharmaceutical production (Butters et al., 2001).
Heterocyclic Chemistry and the "Tert-Amino Effect"
The synthesis of benzoxazines and benzothiazines through routes involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone showcases the compound's role in heterocyclic chemistry. This research underlines the "tert-amino effect" in facilitating the creation of complex heterocyclic structures, offering insights into novel synthetic strategies (Nijhuis, Verboom, Reinhoudt, & Harkema, 2010).
Photocyclization Studies
The study of photocyclization of chloro-substituted diarylpropanediones to flavones, involving compounds structurally related to 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , has provided valuable insights into the influence of halogen atoms and electron-donor groups on the photochemical behavior of these compounds. This research could influence the development of novel synthetic pathways and the understanding of photochemical reactions (Košmrlj & Šket, 2007).
Microwave-Assisted Fluorination
The development of microwave-assisted methods for the fluorination of 1-arylethanones, pertinent to the synthesis of 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , represents an improved approach for side-chain fluorination. This technique offers reductions in reaction time and solvent consumption, highlighting advancements in efficient and environmentally friendly chemical synthesis (Thvedt et al., 2009).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-14-6-5-13(17(22)12-14)11-19(24)23-8-7-18(25-10-9-23)15-3-1-2-4-16(15)21/h1-6,12,18H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQBNBUVHPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone |
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